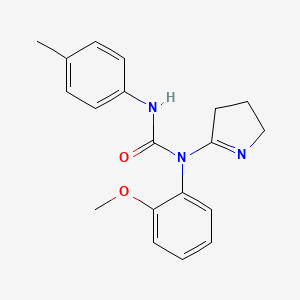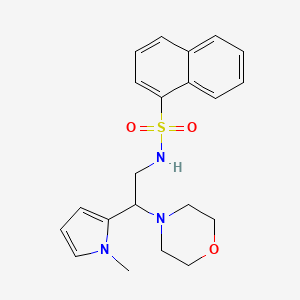
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Chemistry
Naphthalene derivatives, like naphthalene-1,5-diphosphonic acid and its counterparts, are used in the construction of supramolecular assemblies. These structures exhibit various forms such as solvatomorphs, layered structures, and channel structures, influenced by the conformational flexibility of the acids used (Białek et al., 2013).
Protein Kinase Inhibition
Isoquinoline derivatives of naphthalenesulfonamides have been identified as potent inhibitors of protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These inhibitors demonstrate a competitive inhibition mechanism with respect to ATP (Hidaka et al., 1984).
Enhanced Therapeutic Properties
Naphthalene derivatives have been explored for their role in improving the therapeutic properties of Naphthalane oil by removing toxic components such as sulfur compounds and carcinogenic hydrocarbons (Abbasov et al., 2015).
Chemical Reactions and Kinetics
Studies on naphthalene derivatives, including those with morpholine, have provided insights into chemical reaction mechanisms, like nucleophilic substitutions, and kinetics. This research aids in the understanding of the structural formation and behavior of such compounds (Asahi et al., 1984).
Asymmetric Catalysis
Naphthalene-bridged ligands have been synthesized for use in asymmetric catalysis, such as in the hydrogenation of quinoline derivatives, demonstrating significant enantioselectivity (Lu & Bolm, 2008).
Enhancement of Nerve Growth Factor
Naphthalene derivatives have been synthesized for the potential enhancement of nerve growth factor-induced neurite outgrowth, indicating a potential role in neuroregenerative therapies (Williams et al., 2010).
Protein Binding Studies
Research using naphthalene sulfonamides has been conducted to study their binding to proteins, like bovine serum albumin, aiding in the understanding of drug-protein interactions and the development of pharmaceutical formulations (Jun et al., 1971).
Organocatalysis
Naphthalene-based sulfonamides have been utilized as organocatalysts in chemical reactions like the Michael addition of ketones to nitroolefins, showcasing their utility in synthetic organic chemistry (Syu et al., 2010).
Magnetic Anisotropy Studies
Naphthalene-sulfonamide complexes have been studied for their magnetic properties, particularly in understanding magnetic anisotropy, which is crucial in fields like material science and magnetic resonance imaging (Wu et al., 2019).
Therapeutic Applications
Studies on isoquinoline and naphthalene sulfonamides have contributed significantly to understanding the physiological functions of various protein kinases and developing new medicines (Hidaka et al., 2005).
Propriétés
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-23-11-5-9-19(23)20(24-12-14-27-15-13-24)16-22-28(25,26)21-10-4-7-17-6-2-3-8-18(17)21/h2-11,20,22H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGSRNNMPUQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)

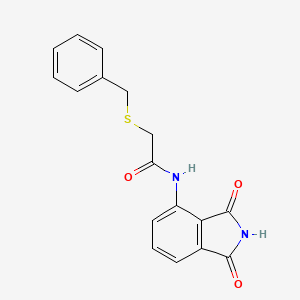
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/no-structure.png)

![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)
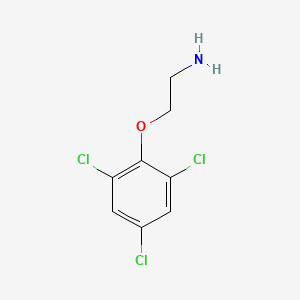

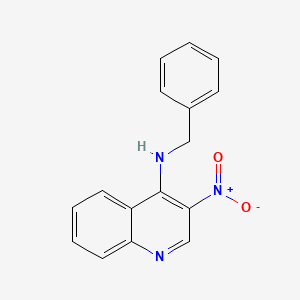
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)


